4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine
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Overview
Description
4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and versatile applications . The compound consists of a pyrazole ring fused with a pyrimidine ring, and a morpholine moiety attached to the pyrazole ring, which enhances its chemical and biological properties .
Preparation Methods
The synthesis of 4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine involves several steps. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The morpholine moiety is then introduced through nucleophilic substitution reactions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for anticancer and other therapeutic applications .
Comparison with Similar Compounds
4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features, also studied for its enzyme inhibitory properties.
The uniqueness of this compound lies in its specific structural configuration, which provides distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
4-pyrazolo[1,5-a]pyrimidin-5-ylmorpholine |
InChI |
InChI=1S/C10H12N4O/c1-3-11-14-4-2-9(12-10(1)14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
InChI Key |
XINPAKHRFKVOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
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